molecular formula C20H15BrN2O7 B4848320 (2-bromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

(2-bromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B4848320
M. Wt: 475.2 g/mol
InChI Key: SCQLAJODUUOJMV-RIYZIHGNSA-N
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Description

(2-bromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a methoxyphenyl group, and a trioxotetrahydropyrimidinylidene moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of (2-bromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the methoxyphenyl group: This can be achieved through the reaction of 4-methoxyphenol with appropriate reagents.

    Introduction of the bromine atom: Bromination of the intermediate compound using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the trioxotetrahydropyrimidinylidene moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the intermediates: The final step involves coupling the brominated methoxyphenyl intermediate with the trioxotetrahydropyrimidinylidene intermediate using suitable coupling agents and conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(2-bromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-bromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-bromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the trioxotetrahydropyrimidinylidene moiety may play crucial roles in its biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to (2-bromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid include:

    This compound: This compound shares similar structural features but may have different substituents or functional groups.

    This compound: This compound has a similar core structure but may differ in the position or type of substituents.

Properties

IUPAC Name

2-[2-bromo-4-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O7/c1-29-13-5-3-12(4-6-13)23-19(27)14(18(26)22-20(23)28)8-11-2-7-16(15(21)9-11)30-10-17(24)25/h2-9H,10H2,1H3,(H,24,25)(H,22,26,28)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQLAJODUUOJMV-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-bromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 2
(2-bromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 3
(2-bromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 4
(2-bromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 5
(2-bromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
(2-bromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

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